molecular formula C16H20N4O4S2 B15005861 5-Methyl-4-{[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

5-Methyl-4-{[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B15005861
M. Wt: 396.5 g/mol
InChI Key: CBLAPLFCKRWQFA-UHFFFAOYSA-N
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Description

5-METHYL-4-{[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that belongs to the class of benzothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-4-{[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-2,1,3-BENZOTHIADIAZOLE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-4-{[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-2,1,3-BENZOTHIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-METHYL-4-{[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-2,1,3-BENZOTHIADIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-4-{[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-2,1,3-BENZOTHIADIAZOLE involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition or activation of certain enzymes or receptors, resulting in the desired biological effect. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-4-{[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-2,1,3-BENZOTHIADIAZOLE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzothiadiazole core with piperazine and oxolane moieties allows for versatile applications in different scientific fields.

Properties

Molecular Formula

C16H20N4O4S2

Molecular Weight

396.5 g/mol

IUPAC Name

[4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperazin-1-yl]-(oxolan-2-yl)methanone

InChI

InChI=1S/C16H20N4O4S2/c1-11-4-5-12-14(18-25-17-12)15(11)26(22,23)20-8-6-19(7-9-20)16(21)13-3-2-10-24-13/h4-5,13H,2-3,6-10H2,1H3

InChI Key

CBLAPLFCKRWQFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCN(CC3)C(=O)C4CCCO4

Origin of Product

United States

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